molecular formula C22H23ClN2O2 B11406762 1-(3-Chlorophenyl)-4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]piperazine

1-(3-Chlorophenyl)-4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]piperazine

Cat. No.: B11406762
M. Wt: 382.9 g/mol
InChI Key: MWVDVZUMNUSYOG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group, a dimethylbenzofuran moiety, and an acetylpiperazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]piperazine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzofuran Moiety: The synthesis begins with the preparation of the 6,7-dimethyl-1-benzofuran core. This can be achieved through cyclization reactions involving appropriate starting materials such as 2,3-dimethylphenol and suitable reagents.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorobenzyl chloride and a suitable base.

    Acetylation of Piperazine: The final step involves the acetylation of piperazine with the previously synthesized intermediates to form the target compound. This can be achieved using acetyl chloride or acetic anhydride under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating its interactions with biological targets, such as receptors or enzymes, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]piperazine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: A simpler analog lacking the benzofuran and acetyl groups.

    4-(3-Chlorophenyl)-1-(2,3-dimethylphenyl)piperazine: A structurally related compound with a different substitution pattern.

Uniqueness: 1-(3-Chlorophenyl)-4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]piperazine is unique due to the presence of both the benzofuran and acetyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets or alter its pharmacokinetic profile compared to simpler analogs.

Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6,7-dimethyl-1-benzofuran-3-yl)ethanone

InChI

InChI=1S/C22H23ClN2O2/c1-15-6-7-20-17(14-27-22(20)16(15)2)12-21(26)25-10-8-24(9-11-25)19-5-3-4-18(23)13-19/h3-7,13-14H,8-12H2,1-2H3

InChI Key

MWVDVZUMNUSYOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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